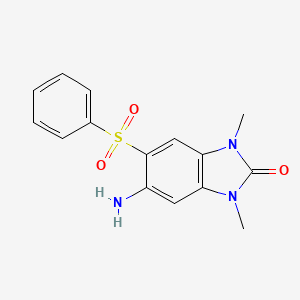![molecular formula C17H21N3O3S B4778063 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4778063.png)
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide
Vue d'ensemble
Description
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide, also known as NSC 319726, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for cancer cell growth and survival. One study suggests that 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 inhibits the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. Another study suggests that 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has also been shown to have anti-inflammatory properties, and has been tested in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. It has also been shown to have low toxicity in animal models, which makes it a safe compound to use in research. However, one limitation of 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for research on 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726. One direction is to further investigate its mechanism of action, in order to better understand how it inhibits cancer cell growth and survival. Another direction is to test 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 in animal models of cancer, in order to determine its efficacy and potential side effects. Finally, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 could be modified and tested in combination with other anti-cancer drugs, in order to determine if it has synergistic effects.
Applications De Recherche Scientifique
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has been studied for its potential use in scientific research, particularly in the field of oncology. This compound has been shown to have anti-cancer properties, and has been tested in various cancer cell lines. In one study, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 was found to inhibit the growth of lung cancer cells by inducing autophagy and apoptosis.
Propriétés
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-16(17(21)19-13-14-8-7-11-18-12-14)20(24(2,22)23)15-9-5-4-6-10-15/h4-12,16H,3,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODNCPMLZZWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylsulfonyl)(phenyl)amino]-N-(pyridin-3-ylmethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4777980.png)
![2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4777983.png)
![N-(2-methoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4777990.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4777997.png)
![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4778010.png)

![7-(4-benzyl-1-piperidinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4778029.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4778030.png)
![methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4778032.png)
![6-(3-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4778039.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4778046.png)
![4-chloro-N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4778053.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxy-2-naphthamide](/img/structure/B4778071.png)